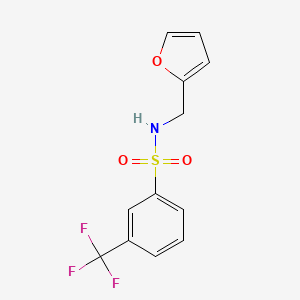

![molecular formula C19H16N2O4 B5556977 ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate, also known as E-64, is a synthetic compound that has been widely used in scientific research for its ability to inhibit cysteine proteases. Cysteine proteases are enzymes that play important roles in various physiological and pathological processes, including protein degradation, antigen presentation, and apoptosis.

Applications De Recherche Scientifique

Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication

Ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate and its derivatives have been explored for their photovoltaic properties. Research has shown that films of quinoline derivatives can be deposited using thermal evaporation techniques, demonstrating absorbance and energy band diagrams suitable for photodiode applications. These materials have been used in the fabrication of heterojunction diodes, exhibiting rectification behavior and photovoltaic properties under both dark and illuminated conditions. The studies highlight their potential in improving the electrical properties of devices such as Au/Ph-HPQ/p-Si/Al and Au/Ch-HPQ/p-Si/Al heterojunction diodes, which have shown significant promise for use as photodiodes due to their sensitivity to illumination intensity (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical and Structural Properties of Thin Films

Further investigations into the structural and optical properties of this compound derivatives, particularly focusing on thin films, have been conducted. These studies have provided insights into the polycrystalline nature of these compounds when synthesized in powder form and their transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The findings include detailed analyses of FTIR spectral measurements, indicating no significant changes in chemical bonds after deposition. The optical properties, determined through spectrophotometer measurements, revealed valuable information on absorption parameters, molar extinction coefficient, oscillator strength, and the type of electron transition, contributing to the understanding of these materials' potential applications in optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Supramolecular Structures and Hydrogen Bonding

Research on this compound has also extended into the study of supramolecular structures, focusing on hydrogen bonding patterns. These studies have revealed intricate networks of hydrogen bonds, forming one-, two-, and three-dimensional structures. Such insights into the molecular and supramolecular architecture of these compounds are crucial for understanding their potential applications in materials science, particularly in the development of novel materials with tailored properties for specific applications (Portilla et al., 2007).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of this compound and its derivatives have been extensively studied, leading to the development of new methods and compounds with potential applications in various fields. These include the synthesis of fluorescent dyes with high orientation parameters in nematic liquid crystals, suggesting their suitability for liquid crystal displays. Additionally, the exploration of analgesic activities and the preparation of compounds with potential antimicrobial properties highlight the broad applicability of these materials in pharmaceuticals and biotechnology (Bojinov & Grabchev, 2003).

Mécanisme D'action

Mode of Action

It is known that the compound participates in an ugi-type multicomponent condensation through a smiles rearrangement . This process leads readily and efficiently to heterocyclic enamines .

Biochemical Pathways

It is known to participate in multicomponent reactions, which are generally referred to the reactions in which two or more reagents react together and lead a product while the basic atoms of the reagents are present .

Result of Action

It is known to participate in the synthesis of diverse ethyl 4- ((2-amino-2-oxo-1-phenylethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .

Action Environment

It is known that the principles of green chemistry guide us to ideal synthesis, which leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level .

Propriétés

IUPAC Name |

ethyl 4-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)20-18(23)15-11-17(22)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAVGLZBGYINMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24797383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5556900.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)